Aminaftone
Overview
Description
Aminaftone is a chemical drug that has been used for more than thirty years to treat a variety of vascular disorders . It has shown good clinical results and a satisfying safety profile . It is licensed as an endothelial protector for “capillary disorders” and classically chronic venous insufficiency .
Molecular Structure Analysis
Aminaftone is a chemical compound with the molecular formula C18H15NO4 . It is also known as 3-Methyl-1,4-dioxo-1,4-dihydro-naphthalen-2-y 4-amino-benzoate .Scientific Research Applications
1. Endothelin-1 Downregulation
Aminaftone, a 4-Aminobenzoic Acid derivative, has been shown to downregulate Endothelin-1 (ET-1) production in cell cultures. This effect is achieved by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene, without influencing endothelin-converting enzyme (ECE) activity. This finding is significant as ET-1 plays a crucial role in the pathogenesis of various vascular diseases. This study helps to understand the clinical efficacy of aminaftone in treating capillary disorders and encourages further clinical trials (Scorza et al., 2008).
2. Treatment of Raynaud's Phenomenon in Systemic Sclerosis
Aminaftone has shown efficacy in treating Raynaud’s Phenomenon (RP) in patients with Systemic Sclerosis (SSc). An open-label controlled study demonstrated that patients treated with aminaftone experienced a significant reduction in the number of RP attacks, improved Raynaud’s Condition Score (RCS), and reduced pain as measured by the VAS scale. These findings indicate aminaftone's potential as a treatment option for secondary RP in SSc (Parisi et al., 2015).
3. Potential in Pulmonary Hypertension
Aminaftone showed promise in a rat model of monocrotaline-induced pulmonary hypertension. It significantly reduced the plasma concentration of ET-1, and there was a trend towards reducing right heart hypertrophy and the wall thickness of pulmonary arteries. This suggests aminaftone's potential as a novel treatment strategy for pulmonary hypertension (Zambelli et al., 2011).
4. Effects on Soluble Adhesion Molecules in Systemic Sclerosis
A study investigated the ex vivo effects of aminaftone on soluble adhesion molecule concentrations in patients with Systemic Sclerosis (SSc). The study found that aminaftone was associated with the downregulation of concentrations of soluble E-selectin adhesion molecule 1 (sELAM-1) and soluble vascular cell adhesion molecule 1 (sVCAM-1). This indicates its potential role in the treatment of vascular sclerodermal disease and SSc (Scorza et al., 2008).
5. Prophylaxis of Visual and Neurological Disturbances
A retrospective assessment of sclerotherapy case studies suggested a significant reduction of side effects when aminaftone was used. This finding is particularly relevant for patients with migraine history undergoing sclerotherapy for chronic venous disease, indicating aminaftone's role in reducing endothelin-1 related side effects (Frullini et al., 2016).
properties
IUPAC Name |
(1,4-dihydroxy-3-methylnaphthalen-2-yl) 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9,20-21H,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMPBJUYFTWHKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1OC(=O)C3=CC=C(C=C3)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163725 | |
Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
CAS RN |
14748-94-8 | |
Record name | 1,2,4-Naphthalenetriol, 3-methyl-, 2-(4-aminobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14748-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminaftone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014748948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminaphthone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINAPHTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03JLX11PE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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